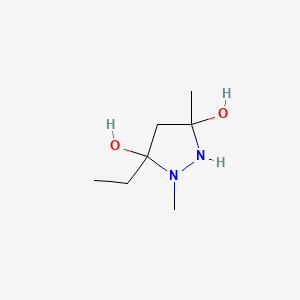![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)
Acetyl coenzyme A, [acetyl-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl coenzyme A, [acetyl-3H] is a radiolabeled form of acetyl coenzyme A, a crucial molecule in cellular metabolism. It plays a pivotal role in various biochemical reactions, particularly in the metabolism of carbohydrates, lipids, and proteins. The acetyl group in acetyl coenzyme A is transferred to other molecules, facilitating numerous metabolic pathways, including the citric acid cycle (Krebs cycle) for energy production .
准备方法
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A is synthesized enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures the high purity and activity of the compound, making it suitable for various biochemical applications.
Industrial Production Methods
Industrial production of acetyl coenzyme A involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A and the necessary enzymes for its acetylation. The fermentation broth is then processed to extract and purify acetyl coenzyme A through a series of chromatographic techniques .
化学反应分析
Types of Reactions
Acetyl coenzyme A undergoes several types of chemical reactions, including:
Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways, such as fatty acid synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A include:
Oxaloacetate: Reacts with acetyl coenzyme A to form citrate in the citric acid cycle.
NAD+ (Nicotinamide adenine dinucleotide): Acts as an oxidizing agent in the oxidation of acetyl coenzyme A.
Coenzyme A: Participates in the formation of acetyl coenzyme A from acetyl phosphate.
Major Products Formed
The major products formed from reactions involving acetyl coenzyme A include:
Citrate: Formed in the citric acid cycle.
Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the citric acid cycle.
Fatty acids: Synthesized through the reduction of acetyl coenzyme A.
科学研究应用
Acetyl coenzyme A, [acetyl-3H] is widely used in scientific research due to its radiolabeled nature, which allows for the tracking and quantification of metabolic processes. Its applications include:
Chemistry: Used in studies of enzyme kinetics and metabolic pathways.
Biology: Essential for research on cellular metabolism, gene expression, and signal transduction.
Medicine: Utilized in the development of drugs targeting metabolic disorders and cancer.
Industry: Applied in the production of biofuels and bioplastics through metabolic engineering of microorganisms
作用机制
Acetyl coenzyme A exerts its effects by donating its acetyl group to various substrates in metabolic pathways. This acetylation process is crucial for the synthesis of fatty acids, cholesterol, and other essential biomolecules. The acetyl group is transferred to oxaloacetate to form citrate in the citric acid cycle, which is then further metabolized to produce energy in the form of ATP . Additionally, acetyl coenzyme A plays a role in the regulation of gene expression through the acetylation of histones, affecting DNA accessibility and transcription .
相似化合物的比较
Similar compounds to acetyl coenzyme A include:
Succinyl coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Propionyl coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
Butyryl coenzyme A: Involved in the metabolism of butyrate and the synthesis of fatty acids.
Acetyl coenzyme A is unique due to its central role in both catabolic and anabolic pathways, making it a key molecule in cellular metabolism. Its ability to donate acetyl groups to a wide range of substrates distinguishes it from other coenzyme A derivatives .
属性
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-DBFBBOEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)

![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)
![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)
